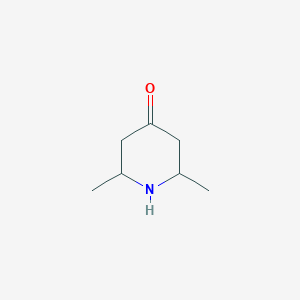

2,6-Dimethylpiperidin-4-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-5-3-7(9)4-6(2)8-5/h5-6,8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYOYMNCAWSORG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45717-87-1 | |

| Record name | 2,6-Dimethylpiperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Dimethylpiperidin-4-one chemical properties and structure

An In-Depth Technical Guide to 2,6-Dimethylpiperidin-4-one: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. The piperidin-4-one nucleus is a well-established pharmacophore, and the 2,6-dimethyl substitution pattern introduces specific stereochemical and conformational properties that are crucial for its utility as a synthetic intermediate.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, delves into the molecule's structural characteristics, physicochemical properties, synthetic methodologies, chemical reactivity, and applications. Detailed protocols, safety information, and spectroscopic analysis are included to provide a holistic understanding of this versatile chemical building block.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For this compound, its identity is defined by a six-membered nitrogen-containing ring with a ketone at the 4-position and methyl groups at the 2- and 6-positions.

Chemical Identity

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 45717-87-1 | [4] |

| Molecular Formula | C₇H₁₃NO | [4] |

| Molecular Weight | 127.18 g/mol | [4] |

| Synonyms | 2,6-Dimethyl-4-piperidinone | [5] |

Stereochemistry and Conformational Analysis

The presence of chiral centers at the C2 and C6 positions gives rise to stereoisomers: a chiral (R,R)/(S,S) enantiomeric pair and an achiral (R,S) or meso form, commonly referred to as cis and trans isomers, respectively.[5][6]

From a conformational standpoint, the piperidin-4-one ring predominantly adopts a chair conformation to minimize torsional strain.[7][8][9] In the case of the cis-isomer, the thermodynamically most stable conformation features both methyl groups in equatorial positions.[5][8] This arrangement effectively minimizes steric hindrance (1,3-diaxial interactions) that would occur if the bulky methyl groups were in axial positions. Spectroscopic studies, particularly NMR, on related 2,6-disubstituted piperidin-4-ones confirm that this equatorial preference governs the compound's ground-state geometry.[8][10]

Caption: Chair conformation of cis-2,6-dimethylpiperidin-4-one.

Physicochemical Properties

Computationally predicted and experimentally observed properties provide guidance for handling, storage, and application in various solvent systems. The hydrochloride salt form exhibits enhanced water solubility compared to the free base.[5]

| Property | Value | Source |

| Boiling Point | 298.5 ± 28.0 °C at 760 mmHg | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Flash Point | 134.3 ± 24.0 °C | [5] |

| Solubility | Enhanced water solubility as hydrochloride salt | [5] |

Synthesis and Purification

The synthesis of piperidin-4-ones is a well-established area of organic chemistry, with the Mannich condensation being a cornerstone method.[3][11] This reaction offers a convergent and efficient route to the core heterocyclic structure.

Synthetic Pathway: Mannich Condensation

The synthesis of 2,6-disubstituted piperidin-4-ones can be achieved via a one-pot Mannich-type reaction.[7] This involves the condensation of an aldehyde, a ketone, and an ammonia source. For this compound, a plausible pathway involves the reaction of acetaldehyde, acetone, and ammonium acetate. The reaction proceeds through the formation of imines and enamines, followed by intermolecular cyclization to construct the piperidine ring.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for analogous compounds.[7][8] The rationale behind key steps is provided to illustrate the principles of expertise-driven experimental design.

Objective: To synthesize cis-2,6-dimethylpiperidin-4-one.

Materials:

-

Acetaldehyde (2 equivalents)

-

Acetone (1 equivalent)

-

Ammonium acetate (1.5 equivalents)

-

Absolute Ethanol (solvent)

-

Diethyl ether

-

Concentrated Hydrochloric acid

-

Concentrated Ammonia solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ammonium acetate in absolute ethanol.

-

Rationale: Ammonium acetate serves as the nitrogen source and a mild acid catalyst. Ethanol is a suitable polar protic solvent for the reactants.

-

-

Addition of Reagents: Cool the solution in an ice bath and add acetone, followed by the slow, dropwise addition of acetaldehyde.

-

Rationale: The reaction is exothermic. Slow addition at a reduced temperature controls the reaction rate and minimizes side reactions.

-

-

Reaction Progression: Allow the mixture to warm to room temperature and then gently warm on a hot plate to 30–35°C with moderate stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][7]

-

Rationale: Gentle heating provides the necessary activation energy for the condensation and cyclization steps. TLC allows for the visualization of the consumption of starting materials and the formation of the product.

-

-

Isolation of Hydrochloride Salt: Once the reaction is complete, cool the mixture and pour it into diethyl ether. Add concentrated HCl dropwise to precipitate the hydrochloride salt of the product.[8]

-

Rationale: The product is often more crystalline and easier to handle as its hydrochloride salt. Diethyl ether acts as an anti-solvent, reducing the solubility of the ionic salt and promoting precipitation.

-

-

Purification: Collect the precipitate by filtration and wash with a cold ethanol-ether mixture. Recrystallize the crude hydrochloride salt from an ethanol/ether solvent system to obtain the pure product.

-

Rationale: Recrystallization is a standard technique for purifying solid organic compounds, removing residual impurities.

-

-

Liberation of Free Base (Optional): To obtain the free base, dissolve the hydrochloride salt in a minimal amount of water and add concentrated ammonia dropwise until the solution becomes basic and a clear solution is obtained. The free base can then be extracted with an organic solvent like dichloromethane.[8]

Caption: Key chemical reactions of this compound.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques is employed for the characterization of this compound.

| Technique | Expected Observations |

| Infrared (IR) | Strong C=O stretch (~1715 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹). [12] |

| ¹H NMR | Signals for N-H proton (broad singlet), methine protons at C2/C6, methylene protons at C3/C5, and methyl group protons. Splitting patterns (e.g., doublets for methyls) will confirm connectivity. |

| ¹³C NMR | Signal for carbonyl carbon (~200-210 ppm), signals for C2/C6 (~60-70 ppm), C3/C5 (~45 ppm), and methyl carbons (~20 ppm). [12] |

| Mass Spec. (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight (127.18 m/z). |

Applications in Research and Drug Development

The piperidine scaffold is one of the most important heterocyclic systems in modern pharmaceuticals, present in numerous approved drugs. [13]this compound serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. [5]

-

CNS-Active Agents: Its structure is a valuable starting point for developing drugs that target the central nervous system, potentially acting on neurotransmitter systems. [5]* Anticancer Agents: Piperidin-4-one derivatives have been extensively investigated for their anti-cancer properties. [2][12]The 2,6-dimethyl substitution pattern can be used to fine-tune the steric and electronic properties of drug candidates to optimize binding to biological targets like protein kinases. [12]* Antiviral and Antimicrobial Agents: The piperidone nucleus is a versatile pharmacophore that has been incorporated into compounds with demonstrated antiviral (including anti-HIV) and antimicrobial activities. [2][3]* Natural Product Synthesis: The substituted piperidine motif is found in many alkaloids. [13]For example, the alkaloid Himbacine, a muscarinic receptor antagonist, contains a 1,6-dimethylpiperidin-2-yl moiety, highlighting the relevance of this substitution pattern in bioactive natural products. [14]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

GHS Hazards: The compound is classified as corrosive, causing severe skin burns and serious eye damage. [4]* Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood. [15] * Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. [16] * Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. [15][16]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids. [15]

-

Conclusion

This compound is a foundational building block in synthetic and medicinal chemistry. Its stereochemical complexity and bifunctional nature provide a rich platform for the development of diverse and complex molecular architectures. A thorough understanding of its structure, reactivity, and handling, as detailed in this guide, enables researchers to effectively leverage this compound in the pursuit of novel therapeutics and other advanced chemical applications.

References

- Benchchem. (n.d.). This compound hydrochloride.

- National Center for Biotechnology Information. (n.d.). 2,6-Bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime. PubChem.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Parthiban, P., et al. (n.d.). Crystal structure of 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2R,6R)-2,6-dimethylpiperidin-4-one. PubChem. Retrieved from [Link]

- Manimekalai, A., et al. (n.d.). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones.

-

Aridoss, G., et al. (n.d.). 1,3-Dimethyl-2,6-diphenylpiperidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Dimethylpiperidine. Retrieved from [Link]

-

Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Piperidin-4-one: The Potential Pharmacophore. Retrieved from [Link]

-

Defense Technical Information Center. (1992). Piperidine Synthesis. Retrieved from [Link]

-

PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectra Problem #1 Solution. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Himbacine. Retrieved from [Link]

-

Farmacia. (2020). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Retrieved from [Link]

-

Edubirdie. (n.d.). Notes for Lecture #4: Infrared Spectroscopy, MS Fragmentation Patterns, 13C NMR (Symmetry). Massachusetts Institute of Technology. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

-

ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PubMed Central. Retrieved from [Link]

Sources

- 1. 2,6-Bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C7H13NO | CID 11040712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | 1005397-62-5 | Benchchem [benchchem.com]

- 6. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 7. Crystal structure of 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. 1,3-Dimethyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. chemrevlett.com [chemrevlett.com]

- 12. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Himbacine - Wikipedia [en.wikipedia.org]

- 15. fishersci.com [fishersci.com]

- 16. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to 2,6-Dimethylpiperidin-4-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 2,6-dimethylpiperidin-4-one emerges as a pivotal building block, offering a unique combination of stereochemistry and reactivity. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of this compound, moving beyond rudimentary data to explore the causality behind its synthesis, its nuanced chemical behavior, and its strategic application in the pharmaceutical sciences. As a self-validating resource, this document is meticulously referenced to authoritative sources, ensuring scientific integrity and empowering researchers to confidently leverage this versatile molecule in their endeavors.

Core Molecular Attributes of this compound

A foundational understanding of a molecule begins with its fundamental identifiers and properties. This compound is a heterocyclic organic compound with a piperidine ring substituted with two methyl groups at positions 2 and 6, and a ketone functional group at position 4.

| Property | Value | Source |

| CAS Number | 45717-87-1 | [1] |

| Molecular Formula | C₇H₁₃NO | [1] |

| Molecular Weight | 127.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

These fundamental data provide the basis for all subsequent stoichiometric and analytical considerations. The presence of two stereocenters at the 2 and 6 positions gives rise to cis and trans diastereomers, a critical consideration in its application, as stereochemistry often dictates biological activity.

Synthesis of this compound: A Mechanistic Approach

The construction of the 2,6-disubstituted piperidin-4-one core is classically achieved through the Mannich condensation reaction . This one-pot, multi-component reaction offers an efficient route to this class of compounds. The underlying principle of this reaction is the aminoalkylation of an enolizable ketone with a non-enolizable aldehyde and a source of ammonia.

The Mannich Reaction: A Step-by-Step Mechanistic Breakdown

The synthesis of this compound typically involves the reaction of acetone (serving as the enolizable ketone), acetaldehyde (the non-enolizable aldehyde), and an ammonia source, such as ammonium acetate. The causality of this reaction pathway can be understood through the following key steps:

-

Iminium Ion Formation: Acetaldehyde reacts with ammonia to form an intermediate imine, which is then protonated to generate a reactive electrophilic iminium ion.

-

Enolate Formation: In the presence of a basic medium (often the acetate from ammonium acetate), acetone is deprotonated to form its corresponding enolate, a potent nucleophile.

-

Nucleophilic Attack: The enolate of acetone attacks the iminium ion in a nucleophilic addition reaction. This is the first carbon-carbon bond-forming step.

-

Second Condensation: The resulting intermediate undergoes a similar sequence of reactions. Another molecule of acetaldehyde reacts with the secondary amine, and the enolate of the intermediate attacks the newly formed iminium ion.

-

Intramolecular Cyclization: The final step involves an intramolecular cyclization to form the six-membered piperidine ring, followed by dehydration to yield the this compound.

Caption: Generalized workflow of the Mannich reaction for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the synthesis of piperidin-4-one derivatives, adapted from established methodologies for Mannich reactions. Researchers should optimize reaction conditions based on their specific laboratory setup and desired purity.

Materials:

-

Acetone

-

Acetaldehyde

-

Ammonium acetate

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for salt formation and purification)

-

Diethyl ether

-

Sodium hydroxide (for neutralization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium acetate in ethanol.

-

Addition of Reagents: To the stirred solution, add acetone followed by the slow addition of acetaldehyde. The order of addition can be critical to minimize side reactions.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is dissolved in water and acidified with hydrochloric acid to precipitate the hydrochloride salt of the product. The crude product can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether. To obtain the free base, the hydrochloride salt is dissolved in water and neutralized with a base (e.g., sodium hydroxide) followed by extraction with an organic solvent.

Physicochemical Properties and Spectral Characterization

A thorough understanding of the physicochemical properties is essential for the handling, purification, and analysis of this compound.

| Property | Value | Notes |

| Physical State | Solid or liquid | Dependent on purity and isomeric ratio. |

| Solubility | Soluble in many organic solvents. The hydrochloride salt is more soluble in water. | |

| Corrosivity | Causes severe skin burns and eye damage. | [1] |

Spectral Data:

-

¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for the methyl protons, the methine protons at the 2 and 6 positions, and the methylene protons at the 3 and 5 positions. The coupling patterns and chemical shifts will be influenced by the cis/trans stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the two methine carbons, the two methylene carbons, and the two methyl carbons.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Research and Drug Development

The this compound scaffold is a valuable pharmacophore in medicinal chemistry due to its rigid, chair-like conformation which allows for the precise spatial orientation of substituents. This structural feature is crucial for specific interactions with biological targets.

Central Nervous System (CNS) Drug Discovery

The piperidine ring is a common motif in drugs targeting the central nervous system. The lipophilicity and basic nitrogen of the piperidine core facilitate crossing the blood-brain barrier. The 2,6-dimethyl substitution pattern can influence the binding affinity and selectivity for various CNS receptors and enzymes. Derivatives of this compound have been investigated for their potential as:

-

Analgesics: The piperidine core is present in potent analgesics like fentanyl. Modifications on the this compound scaffold could lead to novel pain management therapies.

-

Antipsychotics and Antidepressants: The modulation of dopamine and serotonin receptors is a key mechanism for many antipsychotic and antidepressant drugs. The stereochemistry of 2,6-disubstituted piperidines can be exploited to achieve receptor subtype selectivity.

Antimicrobial Agents

The piperidin-4-one nucleus has been identified as a promising scaffold for the development of new antimicrobial agents. The ability to introduce diverse substituents at various positions of the ring allows for the fine-tuning of antimicrobial activity and spectrum. Research has shown that derivatives of substituted piperidin-4-ones exhibit activity against a range of bacteria and fungi.

Caption: Key application areas for this compound in drug discovery.

Safety and Handling: A Trustworthy Protocol

Given its corrosive nature, proper handling of this compound is paramount to ensure laboratory safety. The following guidelines are based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Statements:

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. A lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles are mandatory. A face shield should be used when handling larger quantities.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, especially when heating the substance or handling it as a powder.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention immediately.

-

Inhalation: Remove victim to fresh air and keep at rest in a comfortable position for breathing. Get medical attention if you feel unwell.

-

Conclusion and Future Perspectives

This compound is a molecule of significant strategic importance in synthetic and medicinal chemistry. Its efficient synthesis via the Mannich reaction, coupled with the stereochemical complexity and reactivity of its scaffold, provides a rich platform for the design and discovery of novel therapeutic agents. While its utility in CNS and antimicrobial research is established, future investigations may explore its potential in other therapeutic areas, such as oncology and antiviral drug development. The continued exploration of stereoselective synthetic routes will be crucial in unlocking the full potential of its individual isomers. This guide serves as a foundational resource for researchers, providing the necessary technical insights to harness the power of this versatile chemical entity.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foreword: Navigating Stereochemical Complexity in Drug Discovery

An In-depth Technical Guide to the Stereoisomers of 2,6-Dimethylpiperidin-4-one

The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural heart of countless therapeutic agents.[1][2] Its non-planar, chair-like conformation allows for precise, three-dimensional positioning of substituents, a critical factor in optimizing interactions with biological targets. However, this structural richness introduces stereochemical complexity. For a seemingly simple molecule like this compound, the spatial arrangement of the two methyl groups gives rise to distinct stereoisomers with unique chemical and pharmacological profiles. Understanding and controlling this stereochemistry is not merely an academic exercise; it is a fundamental requirement for rational drug design and development.[1] This guide provides a comprehensive exploration of the synthesis, separation, characterization, and application of the stereoisomers of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

The Stereochemical Landscape of this compound

This compound possesses two stereocenters at positions C2 and C6. This gives rise to three distinct stereoisomers:

-

cis-2,6-Dimethylpiperidin-4-one: In this isomer, the two methyl groups are on the same side of the piperidine ring. Due to a plane of symmetry, this is an achiral meso compound.

-

trans-2,6-Dimethylpiperidin-4-one: This exists as a pair of enantiomers , where the methyl groups are on opposite sides of the ring:

-

(2R,6R)-2,6-dimethylpiperidin-4-one

-

(2S,6S)-2,6-dimethylpiperidin-4-one

-

The fundamental difference between the cis and trans isomers lies in their conformational preferences. The piperidine ring predominantly adopts a chair conformation to minimize torsional strain.[3][4]

-

In the cis isomer , the thermodynamically most stable conformation places both bulky methyl groups in the equatorial position, minimizing steric hindrance.

-

In the trans isomer , the chair conformation necessitates that one methyl group occupies an equatorial position while the other is forced into a more sterically hindered axial position.

This seemingly subtle difference in conformation has profound implications for the molecule's physical properties, reactivity, and biological activity.

Synthesis and Isomer Separation: A Strategic Approach

The most common route to 2,6-disubstituted piperidin-4-ones is the Mannich condensation .[2][5] While various methods exist, a one-pot reaction involving acetone, an ammonia source (like ammonium acetate), and an appropriate aldehyde is typical. For this compound, the synthesis involves a double Mannich reaction with acetone and ammonia.

The reaction typically yields a mixture of cis and trans diastereomers. The ratio of these isomers is influenced by reaction conditions such as temperature and pH, which affect the thermodynamic and kinetic control of the cyclization step. Thermodynamic equilibrium generally favors the more stable cis isomer.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Mannich Condensation

This protocol is a representative methodology based on established procedures for related piperidinones.[5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetone (2.0 mol eq.) and ammonium acetate (1.0 mol eq.) in a suitable solvent such as ethanol.

-

Initiation: Gently warm the mixture to 40-50°C with stirring. The reaction is often initiated by the formation of an intermediate enamine from acetone and ammonia.

-

Reaction Progression: Maintain the temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The causality here is that prolonged reaction times under moderate heat allow the system to approach thermodynamic equilibrium, often favoring the formation of the more stable cis isomer.

-

Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Dissolve the residue in water and basify with a concentrated ammonia solution to precipitate the free base.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product as a mixture of cis and trans isomers.

Separation of Diastereomers

Separating the cis and trans diastereomers is crucial and leverages their different physical properties.

Caption: Flowchart for diastereomer separation via fractional crystallization.

Protocol: Separation by Fractional Crystallization of Hydrochlorides

This technique exploits the differential solubility of the diastereomeric salts.[7]

-

Salt Formation: Dissolve the crude isomer mixture in diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in ethanol dropwise with stirring until precipitation is complete.

-

First Fraction: Collect the precipitate by filtration. This solid is often enriched in the less soluble salt, which may be the hydrochloride of the trans isomer.

-

Recrystallization: Purify this first fraction by recrystallizing from a suitable solvent system (e.g., ethanol/ether). The choice of solvent is critical; it must solubilize the compound at high temperatures but have low solubility upon cooling to maximize recovery and purity.

-

Second Fraction: Concentrate the mother liquor from the initial filtration to obtain a solid enriched in the more soluble salt (often the cis isomer hydrochloride). This fraction can be further purified by subsequent recrystallizations.

-

Validation: The purity of each fraction must be assessed at each stage using analytical techniques like ¹H NMR spectroscopy or High-Performance Liquid Chromatography (HPLC).

Structural Elucidation and Conformational Analysis

Confirming the stereochemistry of each isolated isomer is a self-validating process that relies on the convergence of data from multiple analytical techniques.

¹H NMR Spectroscopy: The Decisive Tool

Proton NMR spectroscopy is the most powerful and accessible method for distinguishing cis and trans isomers of 2,6-disubstituted piperidones.[3] The key lies in analyzing the coupling constants (J-values) of the ring protons, which are dictated by the dihedral angles between them (Karplus relationship).

Caption: Logical workflow from NMR data to stereochemical assignment.

-

cis Isomer (Diequatorial Methyls): The protons at C2 and C6 are axial. They exhibit a large diaxial coupling (J ≈ 10-12 Hz) to the axial protons at C3 and C5, and a smaller axial-equatorial coupling (J ≈ 2-4 Hz) to the equatorial protons at C3 and C5.

-

trans Isomer (Axial/Equatorial Methyls): The conformation is more complex. One methyl group is equatorial, and one is axial. The proton on the carbon with the equatorial methyl group is axial and will show both large and small couplings. The proton on the carbon with the axial methyl group is equatorial and will show only small couplings to its neighbors. This results in a more complex and distinct splitting pattern compared to the cis isomer.

Table 1: Representative ¹H NMR Spectroscopic Data

| Proton | cis Isomer (Predicted) | trans Isomer (Predicted) | Rationale for Difference |

| H2, H6 | Multiplet (dq) | Two distinct multiplets | cis : Symmetrical environment. trans : Asymmetrical due to one axial and one equatorial methyl group. |

| J(H2ax, H3ax) | ~11 Hz | ~11 Hz (for one proton) | Diaxial coupling is large in the chair form. |

| J(H2ax, H3eq) | ~3 Hz | ~3 Hz (for one proton) | Axial-equatorial coupling is small. |

| CH₃ | Doublet | Two distinct doublets | cis : One signal for two equivalent equatorial methyls. trans : Two signals for non-equivalent axial and equatorial methyls. |

X-ray Crystallography: Definitive Structural Proof

Single-crystal X-ray diffraction provides unambiguous proof of the solid-state conformation and relative stereochemistry. For related 2,6-disubstituted piperidin-4-one structures, the analysis consistently reveals:

-

The piperidine ring adopts a chair conformation.[6]

-

Bulky substituents at C2 and C6 preferentially occupy equatorial positions to minimize steric strain. This is the structural basis for the greater thermodynamic stability of the cis isomer.

Table 2: Representative Crystallographic Parameters (based on a related structure) [6]

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic crystal lattice shape. |

| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |

| Ring Conformation | Chair | Confirms the lowest energy conformation of the six-membered ring. |

| Puckering Amplitude (Q) | ~0.59 Å | Quantifies the degree of non-planarity of the ring. |

Applications in Drug Development and Medicinal Chemistry

The stereochemical configuration of this compound and its derivatives is paramount to their biological function. As versatile synthetic intermediates, these isomers serve as scaffolds for a wide range of pharmacologically active agents.[2][8]

-

Receptor Binding: The specific 3D arrangement of the methyl groups and any further substitutions dictates how the molecule fits into the binding pocket of a target protein. An equatorial substituent may interact with a hydrophobic pocket, while an axial one might be sterically prohibited or engage a different region. Studies on related compounds have shown that stereoisomers can have dramatically different biological activities, with one isomer being highly potent while the other is inactive.[7]

-

Physicochemical Properties: Chirality can influence properties like solubility and membrane permeability, which are critical for pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion).[1]

-

Synthetic Scaffolds: The cis isomer, with its diequatorial substituents, provides a stable and predictable platform for further functionalization. The trans isomer offers a different spatial vector for substitution from its axial methyl group, enabling the exploration of distinct chemical space.

The choice between using a cis or trans scaffold is a critical strategic decision in a drug discovery program, driven by the structural hypothesis for target engagement.

Conclusion

The stereoisomers of this compound represent a classic case study in the importance of stereochemistry in chemical and pharmaceutical sciences. The accessible synthesis, combined with clear-cut methods for separation and definitive characterization, makes this system an excellent platform for both fundamental conformational studies and the development of novel therapeutic agents. A rigorous understanding of the principles outlined in this guide empowers researchers to harness the full potential of this valuable heterocyclic scaffold, paving the way for the rational design of more selective and effective medicines.

References

- Farrugia, L. J. (2012). ORTEP-3 for Windows. J. Appl. Cryst., 45, 849-854. (Source for X-ray data visualization software mentioned in a cited article)

- Jebaraj, A. D., & Manimekalai, A. (2009). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry, 21(7), 5279-5286.

-

Parthiban, P., Ramachandran, R., Kabilan, S., & Ramkumar, V. (2013). Crystal structure of 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1811. [Link]

- Lahosa, A., et al. (2022). Enantiodivergent Approach to the Synthesis of Cis-2,6-Disubstituted Piperidin-4-ones. Molecules, 27(19), 6543.

- Manimekalai, A., et al. (1998). Conformational studies on some 3-chloro-2,6-diaryl-piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry - Section B, 37B, 886-890.

- Manimekalai, A., et al. (2001). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 113(4), 327-336.

-

Miyake, N., et al. (1988). Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. Arzneimittelforschung, 38(11A), 1662-1665. [Link]

- Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(2), 68-79.

- Sarr, O., & Diop, L. (1987). Vibrational spectra of some diphosphates M2P2O7·xH2O (M = Na, K). Spectrochimica Acta Part A: Molecular Spectroscopy, 43(8), 999-1005. (Referenced for general spectroscopic principles)

- H3B Discovery. (2020). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters. (Illustrates the application of substituted piperidines/piperazines in drug discovery)

-

Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]

- Poole, C. F. (2015). Separation of Stereoisomers. Encyclopedia of Analytical Chemistry.

-

Dimmock, J. R., et al. (2010). Piperidin-4-one: the potential pharmacophore. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 1-18. [Link]

-

Al-Dajani, W. W., et al. (2011). (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2409. [Link]

- Metal, M. (2006). Synthesis of cis- or trans-3,4-Disubstituted Piperidines. Synfacts, 2006(07), 0657-0657.

- Fülöp, F., et al. (2009). The synthesis and conformational analysis of optical isomers of 4-phenyl-perhydropyrido[1,2-a]pyrazine-1,3-dione: an example of 'solid state–frozen' dynamics in nitrogen-bridged bicyclic 2,6-diketopiperazines. Tetrahedron: Asymmetry.

-

Wikipedia. (n.d.). 2,6-Dimethylpiperidine. Retrieved from [Link]

- Comins, D. L., & Joseph, S. P. (2002). ChemInform Abstract: A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. ChemInform.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11040712, this compound. Retrieved from [Link].

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. ias.ac.in [ias.ac.in]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Crystal structure of 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Conformational Analysis of Cis and Trans Isomers of 2,6-Dimethylpiperidin-4-one

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The stereochemical and conformational arrangement of substituents on this ring critically dictates molecular shape, and thus, biological activity. This technical guide provides a detailed exploration of the conformational analysis of the cis and trans diastereomers of 2,6-dimethylpiperidin-4-one. By integrating principles of stereochemistry with data from Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry, we will dissect the conformational preferences of each isomer. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how stereoisomerism governs the three-dimensional structure of heterocyclic systems.

Introduction: The Significance of the Piperidin-4-one Scaffold

Piperidin-4-one derivatives are versatile synthetic intermediates and key pharmacophores in drug discovery. Their rigid, chair-like conformation allows for the precise spatial orientation of substituents, which is essential for specific interactions with biological targets such as receptors and enzymes. The introduction of substituents, such as the two methyl groups in this compound, creates stereocenters and leads to diastereomers (cis and trans) with distinct conformational behaviors and, consequently, different pharmacological profiles.

Understanding the conformational equilibrium of these isomers is not merely an academic exercise. The population of axial versus equatorial substituents, the potential for ring inversion, or the adoption of non-chair conformations like boat or twist-boat forms can profoundly impact a molecule's binding affinity and efficacy.[1] This guide will elucidate the fundamental principles that govern these conformational preferences.

Stereochemistry and Synthesis Overview

The this compound structure possesses two stereocenters at the C2 and C6 positions. This gives rise to two diastereomers:

-

cis-2,6-Dimethylpiperidin-4-one: The two methyl groups are on the same face of the ring.

-

trans-2,6-Dimethylpiperidin-4-one: The two methyl groups are on opposite faces of the ring.

A common and effective method for the synthesis of such piperidin-4-ones is the Mannich condensation reaction .[2] This involves the reaction of a ketone (acetone), an aldehyde (acetaldehyde), and an amine source (ammonia or an ammonium salt) in a one-pot reaction. The stereochemical outcome, yielding a mixture of cis and trans isomers, can often be influenced by reaction conditions, but typically requires chromatographic separation for the isolation of pure diastereomers.

Caption: Generalized workflow for the synthesis of this compound.

Conformational Analysis of trans-2,6-Dimethylpiperidin-4-one

The conformational analysis of six-membered rings is dominated by the stability of the chair conformation, which minimizes both angle strain and torsional strain. For a disubstituted ring like the trans isomer, we must consider two possible chair conformations that are interconvertible through ring inversion.

Chair-Chair Interconversion and Steric Considerations

The two possible chair conformations for the trans isomer are:

-

Diequatorial (e,e) Conformer: Both methyl groups occupy equatorial positions.

-

Diaxial (a,a) Conformer: Both methyl groups occupy axial positions.

The dominant factor governing the stability of these conformers is steric hindrance, specifically the presence of 1,3-diaxial interactions .[3] An axial substituent experiences steric repulsion from the other two axial hydrogens (or other groups) on the same side of the ring.

-

In the diaxial conformer , each axial methyl group experiences two such 1,3-diaxial interactions, leading to significant steric strain.

-

In the diequatorial conformer , these destabilizing interactions are absent. The methyl groups are positioned away from the bulk of the ring, representing a much lower energy state.

Therefore, the conformational equilibrium for trans-2,6-dimethylpiperidin-4-one is overwhelmingly shifted towards the diequatorial conformer. The energy barrier for ring inversion to the diaxial form is high enough that, for all practical purposes, the molecule is "locked" in the diequatorial conformation at room temperature.[3]

Caption: Conformational equilibrium for the trans isomer.

Spectroscopic Evidence (¹H NMR)

The locked diequatorial conformation of the trans isomer gives rise to a predictable ¹H NMR spectrum. The key diagnostic feature is the coupling constants (J-values) of the protons at C2 and C6.

-

Protons at C2 and C6: In the diequatorial chair, the protons at C2 and C6 are in axial positions.

-

Coupling to C3/C5 Protons: These axial C2/C6 protons will couple to the adjacent axial protons on C3 and C5. The dihedral angle between two vicinal axial protons is approximately 180°, which results in a large coupling constant, typically in the range of 10-12 Hz .[2]

This large Jax-ax value is a hallmark of a rigid chair conformation with axial protons and serves as definitive experimental evidence for the diequatorial preference of the methyl groups.

Conformational Analysis of cis-2,6-Dimethylpiperidin-4-one

The conformational landscape of the cis isomer is fundamentally different from that of the trans isomer.

Chair-Chair Interconversion

For the cis isomer, one methyl group must be axial and the other equatorial (a,e). When the ring undergoes inversion, the axial methyl group becomes equatorial, and the equatorial methyl group becomes axial (e,a).

Crucially, these two chair conformations—(2a, 6e) and (2e, 6a)—are enantiomeric (mirror images) and thus isoenergetic (have the same energy).[4] Consequently, unlike the trans isomer, the cis isomer does not have a single, strongly preferred conformation. Instead, it exists as a 1:1 mixture of two rapidly interconverting chair conformers at room temperature.

Caption: Conformational equilibrium for the cis isomer.

Spectroscopic Evidence (¹H NMR)

Because the chair-chair interconversion is rapid on the NMR timescale, the observed ¹H NMR spectrum is a time-averaged representation of the two contributing conformers. This has a direct impact on the observed coupling constants.

-

Averaged Coupling Constants: The proton at C2, for example, spends 50% of its time in an axial position (with a large Jax-ax) and 50% in an equatorial position (with a small Jeq-ax and Jeq-eq, typically 2-5 Hz).

-

Observed J-value: The resulting coupling constant is an average of these values, and will therefore be significantly smaller than the ~10-12 Hz observed for the trans isomer. A typical averaged coupling constant for such a system would be in the range of 5-7 Hz .

This difference in the magnitude of the C2/C6 proton coupling constants is the most powerful experimental tool for distinguishing between the cis and trans isomers in solution.

Comparative Analysis and Summary

The distinct conformational behaviors of the cis and trans isomers are summarized below.

| Feature | trans-2,6-Dimethylpiperidin-4-one | cis-2,6-Dimethylpiperidin-4-one |

| Methyl Group Orientation | Strongly prefers diequatorial (e,e) | Exists as an equilibrium of (a,e) and (e,a) |

| Conformational Mobility | Conformationally locked/rigid | Rapidly interconverting conformers |

| Relative Energy | Low energy, highly stable | Higher energy due to one axial methyl group |

| Key ¹H NMR Feature | Large C2/C6-H coupling constant (~10-12 Hz) | Averaged C2/C6-H coupling constant (~5-7 Hz) |

Experimental and Computational Protocols

Protocol: Conformational Analysis by ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of 400 MHz or higher to ensure adequate signal dispersion.

-

Signal Assignment: Use 2D NMR techniques like COSY (Correlation Spectroscopy) to unambiguously assign the proton signals for the C2/C6 and C3/C5 positions.

-

Coupling Constant Measurement: Analyze the multiplicity of the C2/C6 proton signals. Use the spectrometer's software to accurately measure the peak-to-peak separation (J-value in Hz).

-

Interpretation:

-

A J-value of >10 Hz for the C2/C6 protons is indicative of the trans isomer in a diequatorial chair conformation.

-

A J-value of <8 Hz is indicative of the cis isomer undergoing rapid ring inversion.

-

Protocol: Computational Conformational Search

-

Structure Generation: Build the 3D structures of both the diequatorial and diaxial conformers for the trans isomer, and the (a,e) conformer for the cis isomer.

-

Method Selection: Employ Density Functional Theory (DFT) for geometry optimization and energy calculations. A common and reliable functional/basis set combination is B3LYP/6-31G(d).[5][6]

-

Geometry Optimization: Perform a full geometry optimization for each starting conformer to find the nearest local energy minimum.

-

Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Energy Comparison: Compare the calculated Gibbs free energies of the conformers for each isomer. The energy difference (ΔG) can be used to predict the equilibrium population of each conformer. For the trans isomer, the calculation is expected to show a large energy preference for the diequatorial form.

Implications for Drug Development

The principles demonstrated here are critical in the field of drug design. The trans isomer presents its methyl groups in a fixed, diequatorial orientation, creating a well-defined molecular shape. In contrast, the cis isomer is more conformationally flexible. This difference has profound implications:

-

Receptor Binding: A rigid molecule like the trans isomer may fit perfectly into a specific receptor binding pocket, leading to high affinity and potency. The flexible cis isomer might need to adopt a specific, higher-energy conformation to bind, resulting in a lower affinity.

-

Pharmacokinetics: Molecular shape influences properties like solubility, membrane permeability, and metabolic stability. The distinct topographies of the cis and trans isomers can lead to different ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

By understanding and controlling the stereochemistry and resulting conformational bias of piperidine scaffolds, medicinal chemists can fine-tune the properties of drug candidates to optimize both their pharmacodynamic and pharmacokinetic behavior.

References

- 1. ias.ac.in [ias.ac.in]

- 2. asianpubs.org [asianpubs.org]

- 3. 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. A Computational Study of Structure and Reactivity of N-Substitued-4-Piperidones Curcumin Analogues and Their Radical Anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 2,6-Dimethylpiperidin-4-one: An In-depth Technical Guide

Introduction: The Structural and Stereochemical Nuances of 2,6-Dimethylpiperidin-4-one

This compound is a heterocyclic organic compound with the molecular formula C₇H₁₃NO. Its structure consists of a piperidine ring, which is a six-membered nitrogen-containing heterocycle, with a ketone functional group at the 4-position and two methyl groups at the 2- and 6-positions. The presence of two stereocenters at the C2 and C6 positions gives rise to two diastereomers: cis-2,6-dimethylpiperidin-4-one and trans-2,6-dimethylpiperidin-4-one.

The stereochemistry of these isomers profoundly influences their physical, chemical, and spectroscopic properties. The piperidine ring typically adopts a chair conformation to minimize steric strain. In the cis isomer, both methyl groups can reside in equatorial positions, which is generally the more stable conformation. In the trans isomer, one methyl group must occupy an axial position while the other is equatorial, leading to increased steric interactions. This conformational difference is a key factor in the interpretation of their respective spectroscopic data. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the characterization of this important molecular scaffold.

Figure 2: Predicted mass spectral fragmentation of this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the sample is spinning at the recommended rate (typically 20 Hz) to average out magnetic field inhomogeneities.

-

Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved signals.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., a 90° pulse).

-

Set an appropriate relaxation delay (e.g., 1-5 seconds) to allow for full relaxation of the protons between scans. [1] * Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Use a standard pulse sequence with proton decoupling (e.g., a 30° pulse) to simplify the spectrum and enhance sensitivity. [1] * Set an appropriate relaxation delay.

-

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Perform phase correction and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a small amount of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Background Spectrum: Place the empty sample holder (or a blank KBr pellet) in the spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor. [2][3]3. Sample Spectrum: Place the sample pellet in the sample holder and record the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source. [4][5]2. Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment. [6]3. Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain information about the structure of the molecule.

Figure 3: General workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS techniques, provides a robust framework for its structural elucidation and stereochemical assignment. The distinct differences in the predicted spectra of the cis and trans isomers, particularly in their NMR spectra, underscore the importance of stereochemistry in determining the properties of this molecule. While the data presented in this guide are based on established spectroscopic principles and analysis of related compounds, they provide a solid foundation for researchers working with this and similar heterocyclic systems. The detailed experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data, ensuring reproducibility and reliability in chemical analysis.

References

-

GCMS Section 6.11.2 - Whitman People. (n.d.). Retrieved January 3, 2026, from [Link]

- Pillay, M. K., & Mohamed, M. I. F. (1995). Conformational studies on some 3-chloro-2,6-diaryl-piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry - Section B, 34B(5), 388-391.

-

JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved January 3, 2026, from [Link]

- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Analytical Chemistry, 31(1), 82–87.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Gans, P., Gill, J. B., & Peterson, C. (1984). The analysis of infrared and Raman spectra. Computers & Chemistry, 8(1), 1-6.

- Antalek, B. (2002). Using T1 relaxation times to increase the efficiency of NMR data acquisition. Journal of Magnetic Resonance, 154(2), 261-274.

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved January 3, 2026, from [Link]

-

Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spec. Retrieved January 3, 2026, from [Link]

-

Wikipedia. (2023). Electron ionization. Retrieved January 3, 2026, from [Link]

-

LibreTexts Chemistry. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved January 3, 2026, from [Link]

-

University of Missouri-St. Louis. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved January 3, 2026, from [Link]

-

LibreTexts Chemistry. (2025). 7: FT-IR Spectroscopy (Experiment). Retrieved January 3, 2026, from [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved January 3, 2026, from [Link]

-

Massachusetts Institute of Technology. (n.d.). FTIR SPECTROPHOTOMETER. Retrieved January 3, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2,6-Dimethylpiperidin-4-one via Mannich Condensation

This guide provides an in-depth exploration of the synthesis of 2,6-dimethylpiperidin-4-one, a valuable heterocyclic scaffold in medicinal chemistry. We will delve into the mechanistic intricacies of the Mannich condensation, provide a detailed experimental protocol, and discuss key considerations for process optimization and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important synthetic transformation.

Introduction: The Significance of this compound and the Elegance of the Mannich Reaction

The piperidine ring is a fundamental structural motif found in a vast array of natural products and pharmaceutically active compounds.[1][2][3] Specifically, piperidin-4-one derivatives serve as versatile intermediates in the synthesis of compounds with diverse pharmacological activities, including anticancer, anti-HIV, analgesic, and local anesthetic properties.[4][5] The 2,6-dimethyl substituted variant, in particular, offers a synthetically accessible platform for creating stereochemically defined molecules with significant therapeutic potential.

The Mannich reaction stands as a cornerstone of organic synthesis, providing an efficient method for the aminoalkylation of a carbon atom that is acidic, located adjacent to a carbonyl group.[6] This three-component condensation reaction involves an amine, a non-enolizable aldehyde (commonly formaldehyde), and an enolizable carbonyl compound.[7][8] Its power lies in its atom economy and the direct formation of a β-amino carbonyl compound, also known as a Mannich base, in a single synthetic operation.[7][8] For the synthesis of this compound, the Mannich reaction offers a convergent and elegant pathway to construct the heterocyclic ring system.

The Underlying Chemistry: Mechanism of the Mannich Condensation

The synthesis of this compound proceeds via a double Mannich reaction. The overall transformation involves the condensation of two equivalents of an enolizable ketone (acetone), two equivalents of a non-enolizable aldehyde (acetaldehyde), and one equivalent of an amine (ammonia).

The reaction is typically acid-catalyzed and proceeds through the following key steps:

-

Formation of the Iminium Ion: The reaction initiates with the nucleophilic addition of the amine (ammonia) to the carbonyl group of the aldehyde (acetaldehyde), followed by dehydration to form a reactive electrophilic species known as an iminium ion (specifically, an ethylideneiminium ion in this case).[6][7][9]

-

Enol Formation: Concurrently, the ketone (acetone) tautomerizes to its enol form under the acidic conditions, generating a nucleophilic species.[7][9]

-

Nucleophilic Attack: The enol form of acetone then attacks the electrophilic carbon of the iminium ion.[6][7][9] This carbon-carbon bond-forming step is central to the Mannich reaction.

-

Second Mannich Reaction and Cyclization: The initial adduct, a β-amino ketone, can then undergo a second intramolecular Mannich reaction. The secondary amine within this intermediate reacts with another molecule of acetaldehyde to form a new iminium ion. The enolizable α-carbon on the other side of the ketone then attacks this iminium ion, leading to the cyclization and formation of the piperidin-4-one ring.

The use of ammonia as the amine source is crucial as it possesses two reactive N-H bonds, allowing for the double condensation necessary to form the heterocyclic ring.

Caption: Experimental workflow for the synthesis.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetone (2 equivalents), acetaldehyde (2 equivalents), and ammonium acetate (1 equivalent) in ethanol. Causality: Ethanol serves as a suitable solvent that dissolves all reactants and facilitates the reaction. Ammonium acetate provides the ammonia in situ and the acetate ion can act as a mild base to promote enol formation.

-

Reaction: Heat the mixture to reflux and maintain for a specified period (typically several hours). Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the condensation and dehydration steps.

-

Acidification: After the reaction is complete, cool the mixture to room temperature and acidify with concentrated hydrochloric acid. Causality: Acidification protonates the product, forming the hydrochloride salt, which is often more stable and easier to handle.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Workup: To the resulting residue, add water and basify with a concentrated sodium hydroxide solution until the pH is basic. Extract the aqueous layer with diethyl ether (3 x volumes). Causality: Basification deprotonates the piperidinone hydrochloride, liberating the free base which is soluble in organic solvents like diethyl ether.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. [2]

Process Optimization and Troubleshooting

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Higher temperatures increase reaction rate but can lead to side products. | Refluxing in ethanol is a common starting point. Lower temperatures may be explored for improved selectivity. |

| pH | Acidic conditions are necessary to catalyze iminium ion and enol formation. | The use of ammonium acetate provides a buffered system. Additional acid catalysts like acetic acid can be employed. [10][11] |

| Reactant Stoichiometry | An excess of acetone can favor the desired product formation. | Experiment with slight excesses of the ketone component. |

| Catalyst | The choice of acid or base catalyst can influence reaction efficiency. | While ammonium acetate is common, other catalysts like proline and its derivatives have been used for asymmetric Mannich reactions. [7] |

Common Troubleshooting:

-

Low Yield: Incomplete reaction (extend reflux time), inefficient extraction (ensure proper basification and sufficient extractions), or product decomposition.

-

Formation of Side Products: Over-alkylation or polymerization can occur. [9]Careful control of stoichiometry and temperature is key. The use of a pre-formed iminium ion (Eschenmoser's salt) can sometimes provide cleaner reactions. [8]

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

-

FT-IR Spectroscopy: The presence of a strong absorption band around 1700-1720 cm⁻¹ is characteristic of the C=O stretch of the ketone. A broad absorption in the region of 3300-3500 cm⁻¹ indicates the N-H stretch of the secondary amine. [12]

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the methyl groups at the 2 and 6 positions, the methylene protons at the 3 and 5 positions, and the methine protons at the 2 and 6 positions. The chemical shifts and coupling patterns provide detailed structural information. [13]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display a signal for the carbonyl carbon in the range of 200-215 ppm. [12]Signals for the methyl and methylene carbons will also be present in the aliphatic region.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound, confirming its identity.

Conclusion

The Mannich condensation provides a robust and efficient method for the synthesis of this compound. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and appropriate analytical characterization are essential for the successful preparation of this important heterocyclic building block. The insights and procedures detailed in this guide are intended to empower researchers in their efforts to synthesize and utilize this valuable compound in the development of novel therapeutics.

References

-

Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent. PubMed Central. Available at: [Link]

-

Mannich reaction. Wikipedia. Available at: [Link]

-

Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. ResearchGate. Available at: [Link]

-

Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University. Available at: [Link]

-

Mannich Reaction of Aromatic Ketones Based on Acetic Acid as Solvent and Catalyst. Sciencepaper Online. Available at: [Link]

-

One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. ThaiScience. Available at: [Link]

-

Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry. Available at: [Link]

- Preparation of unsaturated ketones from acetone and paraformaldehyde (ii). Google Patents.

-

Mannich reaction. ChemTube3D. Available at: [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

-

Mannich Reaction. Chemistry Steps. Available at: [Link]

-

Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

-

Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

-

Two-Dimensional NMR Spectral Studies of Some 2,6-Diarylpiperidin-4-ones. ResearchGate. Available at: [Link]

-

Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. PubMed. Available at: [Link]

-

SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Farmacia. Available at: [Link]

-

Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Journal of American Science. Available at: [Link]

-

Mannich Reaction. Chemistry LibreTexts. Available at: [Link]

-

Mannich Reaction. YouTube. Available at: [Link]

-

Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. Available at: [Link]

-

Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. PubMed Central. Available at: [Link]

-

A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction occurring during Mannich synthesis. RSC Advances. Available at: [Link]

-

A copper-catalyzed three-component mannich reaction of ketone, saccharin and DMSO. RSC Advances. Available at: [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Available at: [Link]

-

Ammonia-Promoted One-Pot Tetrazolopiperidinone Synthesis by Ugi Reaction. PubMed Central. Available at: [Link]

-

Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. PubMed Central. Available at: [Link]

-

Synthesis and Reactivity of Mannich Bases. Part 17. Ketonic Mannich Bases Derived from 2,5-Dimethylpiperazine. ResearchGate. Available at: [Link]

Sources

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. chemrevlett.com [chemrevlett.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mannich reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Mannich Reaction - Chemistry Steps [chemistrysteps.com]

- 10. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 11. thaiscience.info [thaiscience.info]

- 12. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

Potential pharmacological activities of 2,6-Dimethylpiperidin-4-one derivatives

An In-Depth Technical Guide to the Pharmacological Potential of 2,6-Dimethylpiperidin-4-one Derivatives

Introduction

The Piperidin-4-one Scaffold: A Privileged Structure in Medicinal Chemistry